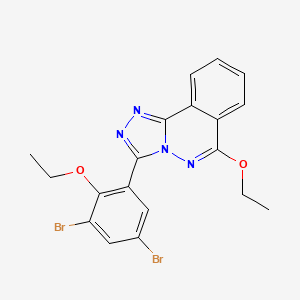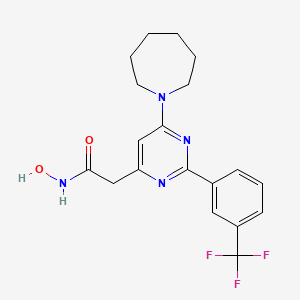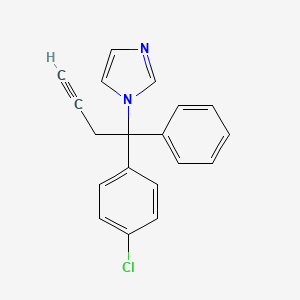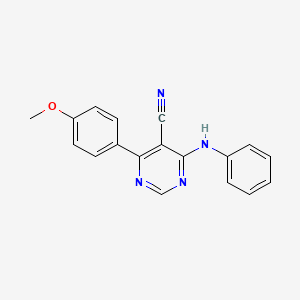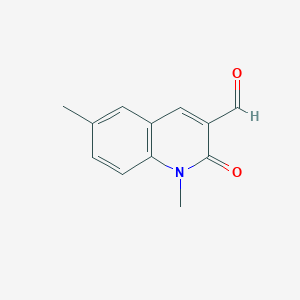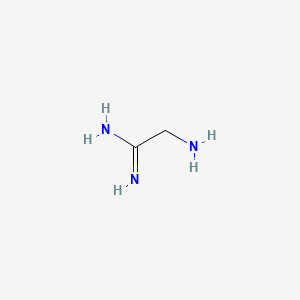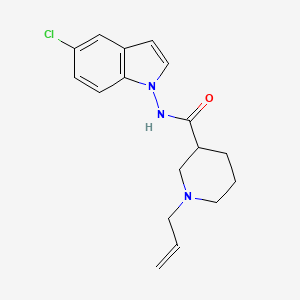
N-(5-Chloro-1H-indol-1-yl)-1-(prop-2-en-1-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a piperidine ring substituted with an allyl group and a carboxamide group, along with a 5-chloro-1H-indole moiety.
Méthodes De Préparation
The synthesis of 1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative can then be chlorinated to introduce the chlorine atom at the 5-position.
The next step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction of a suitable precursor. The allyl group can be introduced via an alkylation reaction using an allyl halide. Finally, the carboxamide group is introduced through an amidation reaction, typically using a carboxylic acid derivative and an amine .
Analyse Des Réactions Chimiques
1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide can be compared with other indole derivatives, such as:
1-allyl-n-(5-fluoro-1h-indol-1-yl)piperidine-3-carboxamide: Similar structure but with a fluorine atom instead of chlorine, which may result in different biological activities.
1-allyl-n-(5-bromo-1h-indol-1-yl)piperidine-3-carboxamide: Bromine substitution can lead to variations in reactivity and biological properties.
The uniqueness of 1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions.
Propriétés
Numéro CAS |
919102-36-6 |
|---|---|
Formule moléculaire |
C17H20ClN3O |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
N-(5-chloroindol-1-yl)-1-prop-2-enylpiperidine-3-carboxamide |
InChI |
InChI=1S/C17H20ClN3O/c1-2-8-20-9-3-4-14(12-20)17(22)19-21-10-7-13-11-15(18)5-6-16(13)21/h2,5-7,10-11,14H,1,3-4,8-9,12H2,(H,19,22) |
Clé InChI |
CCDJIDMGWCZGKV-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1CCCC(C1)C(=O)NN2C=CC3=C2C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



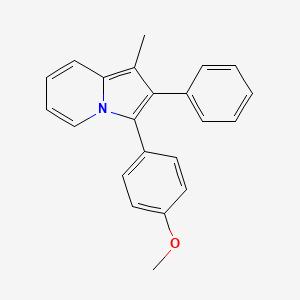
![2-[3-(Dimethylamino)propyl]-1-(2-methylphenyl)isoquinolin-3(2H)-one](/img/structure/B12920083.png)

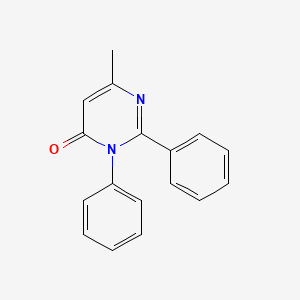

![2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B12920100.png)
